Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a triazole ring, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester typically involves the reaction of appropriate triazole derivatives with carbamic acid esters. One common method includes the use of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole as a starting material, which is then reacted with tert-butyl carbamate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Uniqueness
What sets Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester apart is its unique combination of a triazole ring, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[[4-phenyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-14(2,3)24-13(23)19-9-11-20-21-12(15(16,17)18)22(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXKMGYKNKZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1C2=CC=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112054 | |
Record name | Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-14-4 | |
Record name | Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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